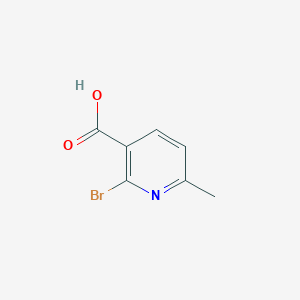

2-Bromo-6-methylnicotinic acid

Overview

Description

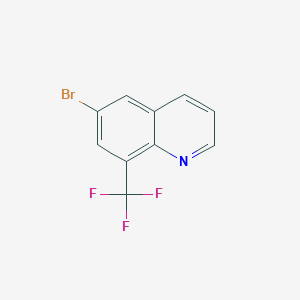

2-Bromo-6-methylnicotinic acid is a chemical compound with the CAS Number: 1060810-09-4 . It has a molecular weight of 216.03 and its IUPAC name is this compound . The compound is a light yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms .Physical and Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 216.03 , and its empirical formula is C7H6BrNO2 .Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to the formation of 6-aminonicotinic acid. This process was conducted under mild conditions, avoiding the use of toxic solvents and catalysts (Feng, Huang, Liu, & Wang, 2010).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. The study highlighted the electrocatalytic effect of silver electrodes in the reduction of bromo derivatives (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Microbial Hydroxylation

Tinschert et al. (1997) focused on isolating new bacteria capable of degrading 6-methylnicotinic acid. One of the strains showed a unique ability to hydroxylate nicotinic acid at the C2 position, indicating its potential in producing important building blocks for herbicides and pharmaceuticals (Tinschert, Kiener, Heinzmann, & Tschech, 1997).

Antibacterial Studies

Verma and Bhojak (2018) reported on the microwave-assisted synthesis of transition metal complexes with 2-Hydroxy-6-methylnicotinic acid. These complexes were analyzed for their antibacterial properties against various bacteria, demonstrating potential applications in antimicrobial research (Verma & Bhojak, 2018).

Microbial Production of Hydroxynicotinic Acid

Ueda and Sashida (1998) studied the microbial production of 2-hydroxynicotinic acid from nicotinic acid using the MCI3289 strain. This strain was induced by the addition of 6-methylnicotinic acid, leading to the production of 2-hydroxynicotinic acid, a compound of interest in pharmaceutical and chemical industries (Ueda & Sashida, 1998).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to niacin (vitamin b3), which is known to target a variety of enzymes and receptors in the body .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) .

Properties

IUPAC Name |

2-bromo-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRDFTFGUOFEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

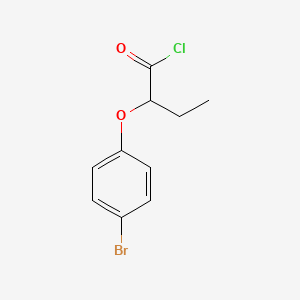

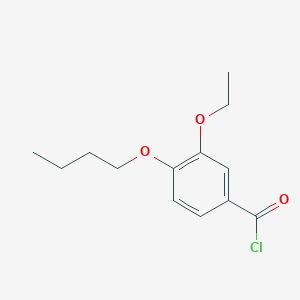

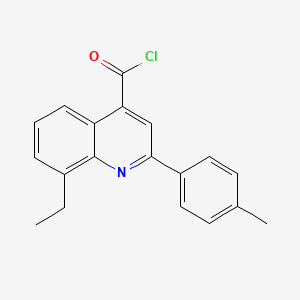

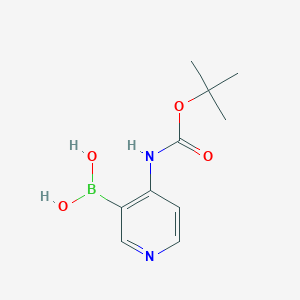

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

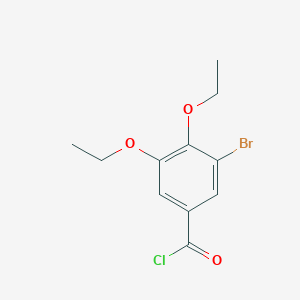

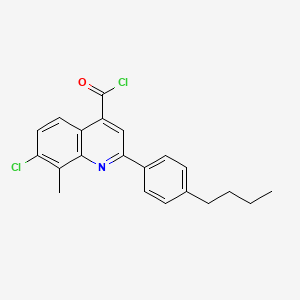

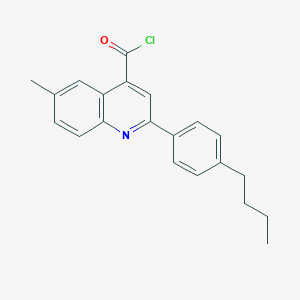

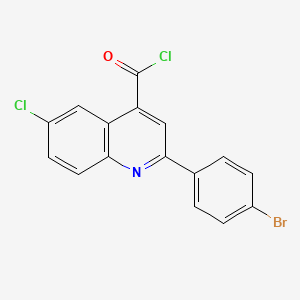

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)